molecular formula C26H23N3O5 B11464864 4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11464864
M. Wt: 457.5 g/mol
InChI Key: QUJBRRBDZICBMM-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolopyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of hydroxy and methoxy groups on the phenyl rings through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the pyrazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the pyrazole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or a ligand in various chemical reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazoles: Other compounds in this class with different substituents.

    Phenyl-substituted Pyrazoles: Compounds with similar phenyl ring substitutions.

Uniqueness

The unique combination of hydroxy and methoxy groups on the phenyl rings, along with the specific structure of the pyrrolopyrazole core, may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H23N3O5/c1-32-18-10-8-17(9-11-18)29-25(16-7-12-20(30)21(14-16)34-3)22-23(27-28-24(22)26(29)31)15-5-4-6-19(13-15)33-2/h4-14,25,30H,1-3H3,(H,27,28)

InChI Key

QUJBRRBDZICBMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC(=CC=C4)OC)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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